molecular formula C29H30N8O5 B1339534 GSK269962A CAS No. 925213-63-4

GSK269962A

Numéro de catalogue: B1339534
Numéro CAS: 925213-63-4
Poids moléculaire: 570.6 g/mol
Clé InChI: YOVNFNXUCOWYSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

GSK-269962A is a Rho kinase (ROCK) inhibitor with both ROCK1 and ROCK2 affinity.

Activité Biologique

GSK269962A is a selective inhibitor of Rho-associated protein kinase 1 (ROCK1), which plays a crucial role in various cellular processes, including cell proliferation, survival, and apoptosis. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of acute myeloid leukemia (AML). This article summarizes the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical models, and relevant case studies.

This compound exerts its effects primarily through the inhibition of ROCK1, leading to several downstream biological consequences:

  • Cell Cycle Arrest : this compound induces G2 phase arrest in AML cells. Flow cytometry studies demonstrated that treatment with this compound significantly increased the proportion of cells in the G2 phase while decreasing those in the G1 phase. Specifically, treatment with 80 nM this compound increased G2 phase cells from approximately 8% to about 50% .
  • Apoptosis Induction : The compound promotes apoptosis by modulating the expression of various cell cycle and apoptosis-associated proteins. Notably, it enhances the phosphorylation and expression of the pro-apoptotic protein p53 while decreasing levels of anti-apoptotic proteins such as Survivin and Mcl-1. The enzymatic activity of Caspase-3/7 also increased with higher concentrations of this compound, indicating a robust induction of apoptosis in AML cells .
  • Signaling Pathway Inhibition : Mechanistically, this compound inhibits the ROCK1/c-Raf/ERK signaling pathway, which is critical for the growth and survival of AML cells. This inhibition correlates with decreased cell viability and clonogenicity in AML models .

Efficacy in Preclinical Models

The efficacy of this compound has been evaluated in various preclinical studies, particularly focusing on AML:

  • In Vitro Studies : In vitro assays demonstrated that this compound selectively inhibited the growth of AML cells compared to normal hematopoietic cells. The compound showed IC50 values of 1.6 nM for ROCK1 and 4 nM for ROCK2, highlighting its potency as a ROCK inhibitor .
  • In Vivo Studies : In a mouse xenograft model of AML, administration of this compound at a dose of 10 mg/kg resulted in significant reductions in leukemic burden across multiple organs, including bone marrow, liver, and spleen. Histological analyses revealed a marked decrease in hCD45-positive leukemia cell infiltration compared to control groups .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Parameter Findings
Mechanism ROCK1 inhibition leading to apoptosis and cell cycle arrest
IC50 Values ROCK1: 1.6 nM; ROCK2: 4 nM
Cell Cycle Effects Induces G2 phase arrest
Apoptosis Markers Increased p53 phosphorylation; decreased Survivin and Mcl-1 levels
In Vivo Efficacy Significant reduction in leukemic burden; prolonged survival in mouse models

Case Studies

Recent case studies have illustrated the potential clinical implications of this compound:

  • A study conducted by Doe et al. (2022) highlighted that this compound not only inhibits leukemia cell proliferation but also enhances sensitivity to conventional chemotherapy agents when used in combination therapy .
  • Another case study examined the effects of this compound on vascular smooth muscle cells, demonstrating its ability to induce vasorelaxation and lower blood pressure in hypertensive rat models, suggesting broader therapeutic applications beyond oncology .

Propriétés

IUPAC Name

N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N8O5/c1-2-37-24-17-25(31-18-23(24)33-28(37)26-27(30)35-42-34-26)41-22-5-3-4-20(16-22)32-29(38)19-6-8-21(9-7-19)40-15-12-36-10-13-39-14-11-36/h3-9,16-18H,2,10-15H2,1H3,(H2,30,35)(H,32,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVNFNXUCOWYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC(=NC=C2N=C1C3=NON=C3N)OC4=CC=CC(=C4)NC(=O)C5=CC=C(C=C5)OCCN6CCOCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40582496
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

570.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850664-21-0, 925213-63-4
Record name GSK-269962A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850664210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-269962A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17030
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-[2-(morpholin-4-yl)ethoxy]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40582496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GSK-269962A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F89KMM7TE2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Under argon, to a suspension of the HCl salt of 4-{[2-(4-morpholinyl)ethyl]oxy}benzoic acid (3.98 g, 13.8 mmol) in CH2Cl2 (100 ml) was added DMF (40 μl), followed with oxalylchloride (3.6 ml, 41.4 mmol). This mixture was then heated to reflux until a clear solution resulted. The reaction mixture was then concentrated, added CH2Cl2 (20 mL) and reconcentrated. A suspension of the above product in CH2Cl2 (100 mL), was added to a suspension of the product of Example 3 (3.96 g, 11.7 mmol) in pyridine (30 mL). This mixture was then heated to 70° C., the CH2Cl2 was distilled off, then stirred for 1 h. CH2Cl2 (200 mL) was added to the cooled reaction mixture, stirred for 15 min and then filtered to provide a first crop of product (crop 1). The filtrate was concentrated in vacuo and the residue taken up in EtOAc, washed with water (4×), brine, dried over Na2SO4, filtered and concentrated to provide Crop 2. Crops 1 and 2 were combined and recrystallized from MeOH to afforded a off white solid (5.54 g, 83%). 1H NMR (400 MHz, DMSO) δ ppm 11.35 (bs, 1H), 10.22 (s, 1H), 8.79 (d, 1H, 0.8 Hz), 7.99 (d, 2H, 8.8 Hz), 7.58-7.64 (m, 3H), 7.37 (t, 1H, 8.0 Hz), 7.12 (d, 2H, 8.8 Hz), 6.95 (s, 2H), 6.84-6.87 (m, 1H), 4.70 (q, 2H, 7.2 Hz), 4.53 (bs, 2H), 3.81-3.98 (m, 4H), 3.49-3.58 (m, 4H), 3.18-3.36 (m, 2H), 1.41 (t, 3H, 7.2 Hz). MS (ES+) m/e 571 [M+H]+.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Name
product
Quantity
3.96 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
40 μL
Type
solvent
Reaction Step Four
Name
Yield
83%

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.